molecular formula C12H24N2O3 B13460271 Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate

Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate

Cat. No.: B13460271
M. Wt: 244.33 g/mol
InChI Key: QQVCOABVWXWSEW-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(3-aminopropoxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)9-16-6-4-5-13/h10H,4-9,13H2,1-3H3

InChI Key

QQVCOABVWXWSEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 3-aminopropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxoazetidine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate is unique due to the presence of the 3-aminopropoxy group, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds and materials.

Biological Activity

Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate, with the CAS number 1782860-35-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C12H23N3O2
  • Molecular Weight : 244.33 g/mol
  • Structure : The compound features an azetidine ring with a tert-butyl group and an aminopropoxy side chain, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural components that potentially interact with various biological targets. Compounds containing azetidine rings are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity

Research has indicated that similar compounds may possess significant antimicrobial properties. For instance, studies on related azetidine derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is crucial in mitigating oxidative stress-related damage in biological systems. Compounds like this compound may exhibit radical scavenging abilities, which can be assessed through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging tests.

Neuroprotective Effects

Given the presence of the aminopropoxy group, there is potential for neuroprotective effects through modulation of neurotransmitter systems. Similar compounds have been studied for their ability to inhibit GABA aminotransferase (GABA-AT), leading to increased GABA levels in the brain, which could benefit conditions like epilepsy and anxiety disorders.

Case Studies and Experimental Data

  • Antimicrobial Assays :
    • A study evaluated the antimicrobial efficacy of various azetidine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
    CompoundMIC (µg/mL)Target Organism
    Azetidine Derivative A10S. aureus
    Azetidine Derivative B20E. coli
  • Antioxidant Activity :
    • The DPPH radical scavenging assay demonstrated that compounds similar to this compound exhibited IC50 values ranging from 30 to 100 µM, indicating moderate antioxidant activity.
    CompoundIC50 (µM)Assay Type
    Compound C50DPPH Scavenging
    Compound D75DPPH Scavenging
  • Neuroprotective Studies :
    • In vitro studies showed that related compounds significantly inhibited GABA-AT activity at concentrations as low as 5 µM, suggesting potential therapeutic applications for neurological disorders.

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